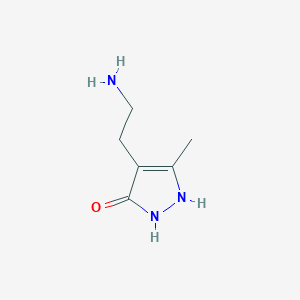

4-(2-Aminoethyl)-5-methyl-1H-pyrazol-3(2H)-one

Description

Properties

IUPAC Name |

4-(2-aminoethyl)-5-methyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-4-5(2-3-7)6(10)9-8-4/h2-3,7H2,1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTHJSHNPZUIAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 4-(2-Aminoethyl)-5-methyl-1H-pyrazol-3(2H)-one

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(2-Aminoethyl)-5-methyl-1H-pyrazol-3(2H)-one

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazolone scaffolds are integral to numerous pharmacologically active agents, and this specific derivative serves as a valuable building block for drug discovery and development.[1][2] This document details a robust and efficient synthetic pathway, explains the chemical principles behind the chosen methodology, and outlines a full suite of analytical techniques for structural confirmation and purity assessment. It is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this compound.

Introduction & Significance

The Pyrazolone Scaffold in Medicinal Chemistry

The pyrazolone ring system is a "privileged scaffold" in drug discovery, renowned for its metabolic stability and broad spectrum of biological activities.[3] First discovered in 1883 by Ludwig Knorr, pyrazolone derivatives have been developed into drugs with anti-inflammatory, analgesic, antimicrobial, antitumor, and neuroprotective properties.[1][4][5] Notable examples include Edaravone, a free radical scavenger used to treat amyotrophic lateral sclerosis (ALS), and a variety of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The versatility of the pyrazolone core allows for extensive functionalization, enabling chemists to modulate its pharmacokinetic and pharmacodynamic properties to target a wide array of biological endpoints.[6][7]

This compound: A Versatile Intermediate

The target compound, this compound, incorporates two key functional groups: a primary amine on an ethyl side chain and the pyrazolone core. The aminoethyl moiety makes it a structural analog of histamine, suggesting potential applications in modulating histamine receptors or as a precursor for more complex heterocyclic systems. Its bifunctional nature—a nucleophilic amine and a reactive pyrazolone ring—makes it an exceptionally useful intermediate for constructing diverse chemical libraries aimed at discovering new therapeutic agents.

Structural Considerations: Tautomerism

It is critical to recognize that pyrazolones exist as a mixture of tautomers. The title compound, this compound, represents the keto-form. However, it exists in equilibrium with its enol tautomer, 4-(2-aminoethyl)-5-methyl-1H-pyrazol-3-ol, and other forms. The predominant tautomer can depend on the solvent, pH, and solid-state packing forces.[8] For the purpose of this guide, we will refer to it by its common pyrazolone name, while acknowledging this inherent structural dynamic.

Retrosynthetic Analysis & Synthetic Strategy

Rationale for the Chosen Pathway

Several methods exist for pyrazole synthesis.[9] For the target molecule, a highly effective strategy involves a "ring-switching" transformation of an N-protected α-enamino lactam derived from a readily available starting material.[8] This pathway is advantageous due to:

-

Accessibility of Starting Materials: It begins with inexpensive and common chemicals.

-

High Efficiency: The key ring-forming reaction proceeds cleanly and often in high yield.

-

Versatility: The use of substituted hydrazines allows for the synthesis of a wide library of N-substituted pyrazolone analogs.

The retrosynthetic analysis breaks down the target molecule to its key precursors, highlighting the central ring-switching step.

Retrosynthesis Diagram

Caption: Retrosynthetic analysis of the target compound.

Detailed Experimental Protocols

Materials and Instrumentation

-

Reagents: Ethyl acetoacetate, hydrazine hydrate, tert-butyl carbazate, triethylamine, Vilsmeier reagent (prepared from POCl₃ and DMF), methanol, ethanol, ethyl acetate, hexane, hydrochloric acid. All reagents should be of analytical grade or higher.

-

Instrumentation: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer. IR spectra can be obtained using an FT-IR spectrometer with KBr pellets. Mass spectra can be acquired via electrospray ionization (ESI-MS).

Step-by-Step Synthesis

The synthesis is presented as a three-stage process, adapted from established methodologies for similar structures.[8][10]

Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one

-

To a round-bottom flask equipped with a reflux condenser, add absolute ethanol (100 mL).

-

Carefully add ethyl acetoacetate (0.1 mol) followed by the slow, dropwise addition of hydrazine hydrate (0.1 mol).

-

Reflux the reaction mixture for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield 3-methyl-1H-pyrazol-5(4H)-one as a white solid.

Step 2: Vilsmeier-Haack Formylation and Subsequent Reduction (Simplified Pathway)

Expertise Note: A more direct, albeit potentially lower-yielding, route to introduce the aminoethyl side chain involves a multi-step process starting with the functionalization of the C4 position. A common method is the Vilsmeier-Haack reaction to introduce a formyl group, followed by a series of transformations (e.g., Henry reaction, reduction) to build the aminoethyl chain. The "ring-switching" method from a different precursor is often more efficient but conceptually more complex.

-

Formylation: In an ice bath, cool a solution of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 eq) in DMF. Slowly add Vilsmeier reagent (1.2 eq). Stir for several hours until the reaction is complete by TLC. Quench with ice water and neutralize to precipitate the 4-formyl derivative.

-

Knoevenagel Condensation: React the 4-formyl derivative with nitromethane in the presence of a base (e.g., ammonium acetate) to form the 4-(2-nitrovinyl) intermediate.

-

Reduction: Reduce the nitro group and the double bond simultaneously using a strong reducing agent like LiAlH₄ in THF or catalytic hydrogenation (e.g., H₂/Pd-C) to yield the target 4-(2-aminoethyl) side chain.

Step 3: Purification

-

The crude product is purified by column chromatography on silica gel, using a gradient elution of dichloromethane/methanol with 1% triethylamine to prevent the amine from streaking.

-

Combine the pure fractions, evaporate the solvent under reduced pressure.

-

If necessary, the product can be further purified by recrystallization from an appropriate solvent system like ethanol/ether to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of the target compound.

Comprehensive Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized compound. The following data are representative of what is expected for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

4.2.1 ¹H NMR Analysis Causality Note: The chemical shifts are influenced by the electron-withdrawing and -donating effects of the pyrazolone ring and the substituents. The protons closer to the amine and the ring will appear at a higher chemical shift (downfield).

| Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5-10.5 | broad singlet | 2H | -NH (ring, D₂O exchangeable) |

| ~2.95 | triplet | 2H | -CH₂-NH₂ |

| ~2.50 | triplet | 2H | Ring-CH₂- |

| ~2.10 | singlet | 3H | -CH₃ |

| ~1.5-2.5 | broad singlet | 2H | -NH₂ (D₂O exchangeable) |

4.2.2 ¹³C NMR Analysis

| Expected Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (C3) |

| ~150 | C=C (C5) |

| ~100 | C=C (C4) |

| ~41 | -CH₂-NH₂ |

| ~25 | Ring-CH₂- |

| ~12 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[11][12]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3400 | N-H stretch (broad) | -NH₂ and Ring N-H |

| 2850-2960 | C-H stretch | -CH₃ and -CH₂- |

| ~1680-1710 | C=O stretch (strong) | Pyrazolone C=O |

| ~1600 | C=C stretch | Ring C=C |

| ~1550 | N-H bend | -NH₂ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[13]

-

Expected Molecular Ion: For C₆H₁₁N₃O, the expected monoisotopic mass is 141.0902 g/mol . In ESI-MS, the compound would be observed as the [M+H]⁺ ion at m/z ≈ 142.0975.

-

Key Fragmentation: A primary fragmentation pathway would be the loss of the aminoethyl side chain or cleavage at the C4-C(ethyl) bond, leading to characteristic daughter ions.

Summary of Characterization Data

| Technique | Parameter | Expected Result |

| Molecular Formula | - | C₆H₁₁N₃O |

| Molecular Weight | - | 141.17 g/mol [14] |

| Appearance | - | Off-white to pale yellow solid |

| ¹H NMR | Key Signals | δ ~2.10 (s, 3H), ~2.50 (t, 2H), ~2.95 (t, 2H) |

| IR | Key Peaks | ~3300 cm⁻¹ (N-H), ~1700 cm⁻¹ (C=O) |

| MS (ESI+) | [M+H]⁺ | m/z ≈ 142.1 |

Safety, Handling, and Storage

Hazard Identification

While specific toxicity data for this exact compound is not widely available, pyrazolone derivatives should be handled with care. Similar compounds may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[15][16] An allergic skin reaction is also possible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or glasses that comply with OSHA or EN166 standards.[15][17]

-

Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to minimize inhalation.[15]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Minimize dust generation. Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.

Spill and Disposal Procedures

-

Spills: In case of a spill, wear appropriate PPE. Sweep up the solid material, avoiding dust creation, and place it in a suitable container for disposal.

-

Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.

Potential Applications and Future Directions

The unique structure of this compound makes it a promising starting point for various drug discovery campaigns. Its potential applications include:

-

Scaffold for CNS Agents: The pyrazolone core is found in compounds with neuroprotective effects.[4]

-

Antimicrobial Drug Development: Pyrazole derivatives have shown significant activity against various bacterial and fungal strains.[3][6]

-

Anti-inflammatory Agents: As a foundational heterocyclic structure, it can be elaborated to create novel NSAIDs or other anti-inflammatory molecules.[1]

-

Anticancer Research: Certain pyrazolone derivatives act as kinase inhibitors, a key target in oncology.[5]

Future work should focus on using this molecule as a platform to generate libraries of more complex derivatives and screening them against a wide range of biological targets to unlock their full therapeutic potential.

References

- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rjpbcs.com [rjpbcs.com]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. This compound [myskinrecipes.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. dcfinechemicals.com [dcfinechemicals.com]

- 17. benchchem.com [benchchem.com]

The Analytical Crucible: A Technical Guide to the Spectroscopic Analysis of Novel Pyrazolone Derivatives

Foreword: The Enduring Relevance of Pyrazolones

Pyrazolone and its derivatives represent a cornerstone in heterocyclic chemistry, demonstrating a remarkable spectrum of pharmacological activities.[1][2][3] From established anti-inflammatory and analgesic agents to emerging applications in oncology and neuroprotection, the therapeutic potential of this scaffold continues to drive significant research and development efforts.[1][2][4] The precise elucidation of the molecular structure of novel pyrazolone derivatives is paramount, as subtle structural modifications can profoundly influence their biological activity and pharmacokinetic profiles. This guide provides a comprehensive framework for the spectroscopic analysis of these compounds, grounded in the principles of scientific integrity and informed by extensive field experience.

The Spectroscopic Quadrivium: A Multi-faceted Approach to Structural Elucidation

The unambiguous characterization of novel pyrazolone derivatives necessitates a multi-pronged analytical approach. No single technique can provide a complete structural picture. Instead, we rely on the synergistic interplay of four key spectroscopic methods: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The data from each technique serves as a piece of the puzzle, and only through their combined interpretation can we confidently ascertain the structure of a new chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[5] For pyrazolone derivatives, ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework.[4][5][6]

Causality in Experimental Design: Solvent Selection and Tautomerism

The choice of deuterated solvent is a critical first step in NMR analysis. For pyrazolone derivatives, the potential for tautomerism and hydrogen bonding must be considered.[7] Protic solvents like DMSO-d₆ or CD₃OD can be advantageous for observing exchangeable protons (e.g., N-H and O-H), while aprotic solvents like CDCl₃ may provide sharper signals for other protons.[5][7]

A common challenge in the NMR analysis of pyrazolones is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions.[7] This rapid exchange on the NMR timescale can lead to averaged signals for the C3 and C5 carbons and their attached protons.[7]

Self-Validating Protocol: Low-Temperature NMR

To investigate tautomerism, a low-temperature NMR experiment can be employed. By slowing down the rate of proton exchange, it is often possible to resolve the separate signals for each tautomer, thus providing a more detailed understanding of the molecule's dynamic behavior in solution.[7]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the pyrazolone derivative.[5]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5]

-

Instrument Setup:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.[7]

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum using a 90° pulse.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts (δ), coupling constants (J), and signal multiplicities to assign protons to specific positions in the molecule.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

-

Analyze the chemical shifts to identify the carbon skeleton.

-

-

Advanced 2D NMR (if necessary):

Data Interpretation: Characteristic Chemical Shifts

The following table summarizes typical chemical shift ranges for protons and carbons in pyrazolone derivatives, though these can vary depending on the specific substituents.[1][4][8]

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazolone Ring Protons | 5.0 - 8.0 | 90 - 160 |

| Pyrazolone C=O | - | 160 - 180 |

| N-H | 8.0 - 12.0 (often broad) | - |

| Aromatic Protons | 6.5 - 8.5 | 110 - 150 |

| Aliphatic Protons | 0.5 - 4.5 | 10 - 60 |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9] By measuring the absorption of infrared radiation, we can identify characteristic vibrations of specific bonds.

Causality in Experimental Design: Sample Preparation

The choice of sampling technique (e.g., KBr pellet, thin film, or solution) depends on the physical state of the sample and the desired information. For solid pyrazolone derivatives, the KBr pellet method is common and provides high-quality spectra.[2]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind a small amount (1-2 mg) of the pyrazolone derivative with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation: Key Vibrational Frequencies

The IR spectrum of a pyrazolone derivative will exhibit several characteristic absorption bands.

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |

| N-H | Stretching | 3100 - 3400 |

| C=O (Amide) | Stretching | 1650 - 1750[1] |

| C=N | Stretching | 1590 - 1650[1] |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-H (Aromatic) | Stretching | 3000 - 3100[1] |

| C-H (Aliphatic) | Stretching | 2850 - 3000[1] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.[10] For pyrazolone derivatives, techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.[10][11]

Causality in Experimental Design: Ionization Technique

The choice between ESI and MALDI depends on the polarity and thermal stability of the analyte. ESI is well-suited for polar molecules that are soluble in common solvents, while MALDI is often used for less soluble or thermally labile compounds.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the pyrazolone derivative in a suitable solvent (e.g., acetonitrile, methanol).

-

Data Acquisition: Infuse the sample solution into the mass spectrometer.

-

Analysis:

-

Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Use the accurate mass to calculate the elemental composition.

-

Analyze the fragmentation pattern to gain insights into the molecular structure.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[12][13][14] For pyrazolone derivatives, which contain chromophores such as the pyrazolone ring and any aromatic substituents, UV-Vis spectroscopy can be used to confirm the presence of these conjugated systems.[12]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the pyrazolone derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

-

Data Acquisition:

-

Record the UV-Vis spectrum, typically from 200 to 800 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Data Interpretation

The λmax values observed in the UV-Vis spectrum correspond to the electronic transitions within the molecule. The position and intensity of these bands can be influenced by the solvent and the nature of the substituents on the pyrazolone ring.

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the spectroscopic analysis of a novel pyrazolone derivative.

Caption: Integrated workflow for spectroscopic analysis.

Conclusion: A Commitment to Scientific Rigor

The spectroscopic analysis of novel pyrazolone derivatives is a meticulous process that demands a deep understanding of analytical principles and a commitment to scientific rigor. By employing a multi-technique approach and carefully considering the causality behind experimental choices, researchers can confidently elucidate the structures of these important compounds, paving the way for the development of new and improved therapeutics.

References

- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. In-silico Studies of Simulated IR Spectra of Some Selected Pyrazolone Compounds, International Journal of Computational and Theoretical Chemistry, Science Publishing Group [ijoctc.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. flore.unifi.it [flore.unifi.it]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oligosaccharide characterization and quantitation using 1-phenyl-3-methyl-5-pyrazolone derivatization and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

An In-Depth Technical Guide to In-Silico Studies and Molecular Docking of Pyrazolone Candidates

Abstract

The pyrazolone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] This guide provides a comprehensive, in-depth technical walkthrough of the in-silico methodologies employed to identify and optimize novel pyrazolone-based drug candidates. We will navigate the entire computational workflow, from the initial stages of target and ligand preparation to the intricacies of molecular docking, post-docking analysis, and the critical evaluation of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of next-generation therapeutics.

The Significance of the Pyrazolone Scaffold and In-Silico Approaches

Pyrazolone and its derivatives are five-membered heterocyclic compounds that have garnered significant interest in drug discovery due to their versatile pharmacological profiles.[3][4] The structural features of the pyrazolone ring, such as its aromaticity and the presence of a hydrogen bond-accepting carbonyl group, make it a favorable motif for interacting with various biological targets.[1] Several pyrazolone-containing drugs are already on the market, including Edaravone for amyotrophic lateral sclerosis (ALS) and Eltrombopag for thrombocytopenia, highlighting the therapeutic potential of this chemical class.[1][2]

Traditional drug discovery methods are often time-consuming and expensive. In-silico studies, which utilize computational methods, have emerged as a powerful and cost-effective strategy to expedite this process.[3][4] These techniques allow for the rapid screening of vast chemical libraries, the prediction of binding affinities, and the early assessment of a compound's drug-like properties, significantly narrowing down the number of candidates for experimental validation.[5][6]

The In-Silico Drug Discovery Workflow: A Holistic Overview

The computational pipeline for identifying promising pyrazolone candidates is a multi-step process that requires careful planning and execution. Each stage builds upon the previous one, progressively refining the pool of potential drug molecules.

Caption: Overall workflow for in-silico drug discovery of pyrazolone candidates.

Foundational Steps: Target and Ligand Preparation

The accuracy and reliability of any molecular docking study are heavily dependent on the quality of the input structures. Therefore, meticulous preparation of both the target protein and the pyrazolone ligand library is a critical prerequisite.

Target Protein Preparation

The three-dimensional structure of the target protein is the starting point for structure-based drug design.

Protocol: Protein Preparation

-

Structure Retrieval: Obtain the 3D structure of the target protein from a public database such as the Protein Data Bank (PDB). If an experimental structure is unavailable, homology modeling can be employed.

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands, unless a specific water molecule is known to be crucial for ligand binding.[7][8] If the protein is a multimer, retain only the biologically relevant monomeric or multimeric unit.[7][9]

-

Handling Missing Residues and Loops: Inspect the protein for any missing residues or loops. These gaps in the structure can be modeled using tools like MODELLER or the protein preparation wizards available in software packages like Schrödinger Maestro.[9][10]

-

Protonation and Hydrogen Bond Optimization: Add hydrogen atoms to the protein structure, as they are typically absent in X-ray crystal structures.[7][11] Optimize the hydrogen-bonding network to ensure correct ionization states of residues at a physiological pH.[10]

-

Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the geometry of the added hydrogen atoms. This step helps to create a more realistic and lower-energy receptor conformation for docking.

Pyrazolone Ligand Library Preparation

A diverse and well-prepared library of pyrazolone derivatives is essential for a successful virtual screening campaign.

Protocol: Ligand Preparation

-

Library Design and Acquisition: Design a virtual library of pyrazolone candidates with diverse substitutions. These can be sourced from chemical databases like PubChem or ZINC, or designed based on known structure-activity relationships (SAR) of pyrazolone analogs.[1][2]

-

2D to 3D Conversion: Convert the 2D structures of the pyrazolone derivatives into 3D conformations using computational chemistry software.

-

Tautomeric and Ionization States: Generate plausible tautomeric and ionization states for each ligand at a physiological pH. The pyrazolone scaffold can exist in different tautomeric forms, which can significantly impact its binding mode.[12]

-

Energy Minimization: Perform an energy minimization of each ligand to obtain a low-energy, stable conformation. This step is crucial for ensuring that the ligand geometries are realistic before docking.

The Core of In-Silico Screening: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13][14] In the context of drug discovery, it is used to predict how a small molecule (ligand) binds to the active site of a target protein.

Caption: The fundamental steps involved in the molecular docking process.

Protocol: Molecular Docking

-

Binding Site Definition: Define the binding site on the target protein. This is typically done by generating a grid box around the active site, often guided by the position of a co-crystallized ligand or by identifying putative binding pockets.[8][10]

-

Choice of Docking Software: Select an appropriate molecular docking program. Several well-established software packages are available, each with its own algorithms and scoring functions.[15][16] Popular choices include AutoDock, GOLD, and Glide.[15][16]

-

Docking Execution: Run the docking simulation. The software will systematically sample different conformations and orientations of each pyrazolone ligand within the defined binding site.

-

Scoring: Each generated pose is evaluated by a scoring function that estimates the binding affinity (e.g., in kcal/mol).[13][17] A more negative score generally indicates a more favorable binding interaction.[18][19]

Deciphering the Results: Post-Docking Analysis

The output of a molecular docking run can be a large volume of data. Effective analysis is key to identifying the most promising candidates.

Protocol: Post-Docking Analysis

-

Ranking by Score: Initially, rank the docked pyrazolone ligands based on their predicted binding affinities (docking scores).[17]

-

Visual Inspection: Visually inspect the top-ranked poses using molecular visualization software like PyMOL or Chimera.[18][20] This allows for a qualitative assessment of how well the ligand fits into the binding pocket.

-

Interaction Analysis: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.[18][21] The formation of key interactions with important active site residues is a strong indicator of a potentially active compound.

-

Clustering and Pose Selection: For each ligand, the docking software may generate multiple binding poses. Cluster these poses based on their root-mean-square deviation (RMSD) to identify the most representative and energetically favorable binding mode.[21]

-

Comparison with Known Binders: If available, dock a known inhibitor of the target protein as a positive control. The docking score and binding mode of the known inhibitor can serve as a benchmark for evaluating the pyrazolone candidates.[17]

Beyond Binding: In-Silico ADMET Prediction

A compound with high binding affinity may still fail in clinical trials due to poor pharmacokinetic properties or toxicity.[22][23] Therefore, the early prediction of ADMET properties is a crucial step in the drug discovery pipeline.[24][]

Caption: A streamlined pipeline for the in-silico prediction of ADMET properties.

Protocol: ADMET Prediction

-

Selection of Tools: Utilize online web servers or standalone software that employ quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict ADMET properties.[26][27][28] Examples include SwissADME, pkCSM, and ADMETlab.[29]

-

Property Prediction: For the most promising pyrazolone candidates identified from molecular docking, predict a range of ADMET properties, including:

-

Absorption: Human intestinal absorption, Caco-2 permeability.

-

Distribution: Blood-brain barrier penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition).

-

-

Drug-Likeness Evaluation: Assess the drug-likeness of the candidates based on established rules such as Lipinski's Rule of Five. This helps to filter out compounds with poor physicochemical properties that are likely to have low oral bioavailability.

-

Data Consolidation and Prioritization: Consolidate the docking and ADMET data into a table for easy comparison. Prioritize candidates that exhibit a good balance of high binding affinity and favorable ADMET profiles for further investigation and potential lead optimization.

Table 1: Example Data Summary for Prioritization of Pyrazolone Candidates

| Candidate ID | Docking Score (kcal/mol) | H-Bonds | Lipinski's Rule Violations | Predicted BBB Permeability | Predicted hERG Inhibition |

| PYR-001 | -9.5 | 3 | 0 | High | Low |

| PYR-002 | -8.7 | 2 | 0 | Low | Low |

| PYR-003 | -10.2 | 4 | 1 | High | High |

| PYR-004 | -7.9 | 1 | 0 | Low | Low |

Conclusion and Future Perspectives

The in-silico methodologies outlined in this guide provide a robust framework for the rational design and discovery of novel pyrazolone-based drug candidates. By integrating molecular docking with ADMET prediction, researchers can efficiently screen large virtual libraries and prioritize compounds with a higher probability of success in subsequent experimental testing. As computational power and algorithmic accuracy continue to improve, these in-silico approaches will become increasingly indispensable in the quest for new and effective medicines. The continued exploration of the chemical space around the pyrazolone scaffold, guided by these computational strategies, holds immense promise for the development of future therapeutics.

References

- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eu-opensci.org [eu-opensci.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. biosolveit.de [biosolveit.de]

- 6. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. quora.com [quora.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Software for molecular docking: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jetir.org [jetir.org]

- 15. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]

- 16. dasher.wustl.edu [dasher.wustl.edu]

- 17. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]

- 21. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 22. fiveable.me [fiveable.me]

- 23. aurlide.fi [aurlide.fi]

- 24. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 26. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 28. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 29. ayushcoe.in [ayushcoe.in]

Introduction: The-Growing Promise of Pyrazolone Scaffolds in Neurotherapeutics

<-3a _2f_br>## A Technical Guide to the Neuroprotective-Effects of Novel Pyrazolone Derivatives

Neurodegenerative disorders, including Alzheimer's and Parkinson's disease, represent a significant and growing global health challenge.[1][2] The pathological hallmarks of these diseases often include oxidative stress, neuroinflammation, and neuronal apoptosis, leading to progressive loss of cognitive and motor function.[3] Pyrazolone-based compounds, a class of five-membered heterocyclic molecules, have emerged as a promising scaffold in medicinal chemistry due to their diverse pharmacological activities.[4][5] Historically recognized for their analgesic and anti-inflammatory properties, novel pyrazolone derivatives are now being extensively investigated for their neuroprotective potential.[4][6] This guide provides an in-depth technical overview of the mechanisms, experimental validation, and therapeutic promise of these emerging compounds for researchers, scientists, and drug development professionals.

Core Mechanisms of Neuroprotection by Pyrazolone Derivatives

The neuroprotective effects of novel pyrazolone derivatives are multifaceted, primarily revolving around their ability to mitigate oxidative stress and suppress inflammatory cascades within the central nervous system. These compounds often act as potent antioxidants and modulators of key signaling pathways implicated in neuronal survival.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a key contributor to neuronal damage in neurodegenerative diseases.[3] Pyrazolone derivatives have demonstrated significant antioxidant capabilities through several mechanisms:

-

Direct Radical Scavenging: Many pyrazolone compounds possess the ability to directly scavenge free radicals, neutralizing their damaging effects on cellular components.[4][7] The proton-donating ability of the pyrazolone ring is thought to contribute to this activity.[4]

-

Upregulation of Antioxidant Enzymes: Studies have shown that certain pyrazolone derivatives can enhance the expression and activity of endogenous antioxidant enzymes such as glutathione (GSH), glutathione-S-transferase (GST), and catalase.[4][8] This bolstering of the cell's natural defense system provides sustained protection against oxidative insults.

-

Inhibition of Pro-oxidant Enzymes: Some derivatives may also exert their effects by inhibiting enzymes involved in ROS production.

Modulation of Inflammatory Pathways

Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines, is another critical factor in the progression of neurodegenerative disorders.[4] Pyrazolone derivatives have been shown to effectively suppress these inflammatory processes:

-

Inhibition of NF-κB Signaling: The nuclear factor kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including tumor necrosis factor-alpha (TNF-α) and various interleukins.[4][8] Several studies have demonstrated that new pyrazolone derivatives can inhibit the activation and nuclear translocation of NF-κB, thereby downregulating the production of these inflammatory mediators.[4][8][9]

-

Suppression of Pro-inflammatory Cytokine Production: By inhibiting the NF-κB pathway, pyrazolone compounds lead to a significant reduction in the levels of pro-inflammatory cytokines like TNF-α and IL-6.[4][10] This anti-inflammatory action helps to create a more favorable microenvironment for neuronal survival.

-

Inhibition of Acetylcholinesterase (AChE): Some pyrazoline derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[1][11][12] This mechanism is particularly relevant for Alzheimer's disease, where cholinergic deficits are a key feature.[1][11]

Caption: Signaling pathways modulated by pyrazolone derivatives for neuroprotection.

Experimental Validation of Neuroprotective Effects

A robust and multi-tiered approach is essential for the comprehensive evaluation of the neuroprotective potential of new pyrazolone derivatives. This typically involves a combination of in vitro and in vivo models to assess efficacy and elucidate mechanisms of action.

In Vitro Assays: Initial Screening and Mechanistic Insights

In vitro models provide a controlled environment for initial screening, dose-response analysis, and detailed mechanistic studies.[13][14]

1. Cell Viability and Cytotoxicity Assays:

-

Objective: To determine the protective effect of pyrazolone derivatives against neurotoxin-induced cell death and to assess their intrinsic cytotoxicity.

-

Common Cell Lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), and primary neuronal cultures.[15][16]

-

Neurotoxins: 6-hydroxydopamine (6-OHDA), rotenone, hydrogen peroxide (H₂O₂), and amyloid-beta (Aβ) peptides are commonly used to mimic the pathological conditions of neurodegenerative diseases.[16]

-

Methodology:

-

Seed cells in 96-well plates and allow them to adhere.

-

Pre-treat cells with various concentrations of the pyrazolone derivative for a specified duration.

-

Introduce the neurotoxin to induce cell death.

-

After incubation, assess cell viability using assays such as MTT, LDH, or live/dead staining.

-

2. Antioxidant Capacity Assays:

-

Objective: To quantify the antioxidant potential of the pyrazolone derivatives.

-

Methods:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the radical scavenging ability of the compounds.[4][7]

-

Cellular ROS Assays: Employ fluorescent probes like DCFH-DA to measure intracellular ROS levels in response to oxidative stress.

-

Enzyme Activity Assays: Measure the activity of antioxidant enzymes (GSH, GST, catalase) in cell lysates following treatment with the pyrazolone derivative.[4][8]

-

3. Anti-inflammatory Assays:

-

Objective: To evaluate the ability of the compounds to suppress inflammatory responses in glial cells.

-

Cell Lines: BV-2 (microglia) and primary astrocytes.

-

Methodology:

-

Culture glial cells and stimulate them with lipopolysaccharide (LPS) to induce an inflammatory response.[10][17]

-

Treat the cells with the pyrazolone derivative.

-

Measure the levels of pro-inflammatory mediators such as TNF-α, IL-6, and nitric oxide (NO) in the culture medium using ELISA or Griess assay.[4][8]

-

Analyze the expression and activation of key inflammatory signaling proteins (e.g., NF-κB, p38 MAPK) using Western blotting.[4][8]

-

In Vivo Models: Assessing Therapeutic Efficacy in a Complex Biological System

In vivo models are crucial for evaluating the therapeutic efficacy, pharmacokinetics, and safety of lead compounds in a whole organism.[13][18]

1. Animal Models of Neurodegeneration:

-

Parkinson's Disease Models:

-

6-OHDA Model: Unilateral injection of 6-OHDA into the striatum or medial forebrain bundle induces progressive degeneration of dopaminergic neurons.

-

MPTP Model: Systemic administration of MPTP causes selective destruction of dopaminergic neurons in the substantia nigra.

-

-

Alzheimer's Disease Models:

-

Transgenic Mouse Models: Mice overexpressing human amyloid precursor protein (APP) and presenilin-1 (PS1) develop age-dependent amyloid plaques and cognitive deficits.[13]

-

-

Epilepsy and Neuroinflammation Model:

2. Behavioral Assessments:

-

Objective: To evaluate the functional recovery and cognitive improvement following treatment with pyrazolone derivatives.

-

Tests:

-

Rotarod Test: Assesses motor coordination and balance.

-

Open Field Test: Measures locomotor activity and anxiety-like behavior.

-

Morris Water Maze: Evaluates spatial learning and memory.

-

3. Histopathological and Neurochemical Analysis:

-

Objective: To examine the neuroprotective effects at the cellular and molecular level within the brain.

-

Techniques:

-

Immunohistochemistry: To visualize and quantify neuronal survival (e.g., tyrosine hydroxylase staining for dopaminergic neurons), glial activation, and protein aggregation.

-

ELISA and Western Blotting: To measure the levels of inflammatory markers, apoptotic proteins, and signaling molecules in brain tissue homogenates.[4][8]

-

HPLC: To quantify neurotransmitter levels (e.g., dopamine and its metabolites).

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice [ijbms.mums.ac.ir]

- 9. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel pyrazolinone derivatives as multifunctional ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Applications of Pyrazole Compounds

Foreword

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable synthetic versatility and unique physicochemical properties have established it as a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of bioactive agents.[3][4] From the blockbuster anti-inflammatory drug Celecoxib to pioneering anticancer kinase inhibitors, pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, underscoring their profound impact on drug discovery and development.[5][6][7]

This guide provides an in-depth exploration of the therapeutic landscape of pyrazole compounds, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the core attributes of the pyrazole ring system that make it so amenable to drug design, survey its most significant therapeutic applications with a focus on mechanisms of action, and provide practical, field-proven experimental protocols for their evaluation. Our narrative is grounded in the principle of causality—explaining not just the "what" but the "why" behind synthetic strategies and biological outcomes, to empower the next wave of innovation in this fertile area of research.

Part 1: The Pyrazole Core: Foundational Chemistry and Strategic Advantages

The success of the pyrazole scaffold is not accidental; it is a direct consequence of its inherent chemical and structural properties. Understanding these foundations is critical to appreciating its therapeutic utility.

1.1 Synthetic Accessibility

The pyrazole ring is readily synthesized through several robust and scalable methods. The most classical and widely used is the Knorr pyrazole synthesis , a cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[8][9] This method's reliability has made it a workhorse in medicinal chemistry for decades. Other key strategies include the 1,3-dipolar cycloaddition of diazo compounds to alkynes, which offers excellent control over regioselectivity.[1][9] Modern advancements, such as microwave-assisted synthesis and one-pot multicomponent reactions, have further streamlined the production of complex pyrazole libraries, accelerating the drug discovery process.[8]

1.2 Key Physicochemical and Structural Features

The pyrazole nucleus confers several advantageous properties for drug design:

-

Amphoteric Nature: The ring possesses both a pyrrole-like nitrogen (N-1) that can act as a hydrogen bond donor and a pyridine-like nitrogen (N-2) that serves as a hydrogen bond acceptor.[1][10] This dual capacity allows for versatile and strong interactions with diverse biological targets.

-

Metabolic Stability: The aromatic nature of the pyrazole ring imparts significant metabolic stability, a crucial attribute for developing orally bioavailable drugs with favorable pharmacokinetic profiles.[4] This resistance to metabolic degradation is a key reason for the increasing prevalence of pyrazole cores in recently approved pharmaceuticals.[4]

-

Tunable Structure-Activity Relationship (SAR): The pyrazole ring can be functionalized at multiple positions. Substituents on the ring system profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, allowing medicinal chemists to fine-tune its binding affinity, selectivity, and overall pharmacological effect for a specific target.[11]

Part 2: Major Therapeutic Applications of Pyrazole Compounds

The structural and chemical versatility of the pyrazole scaffold has been exploited to develop therapies across a wide range of diseases. Here, we explore the most prominent applications.

2.1 Anti-inflammatory Agents: Selective COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. However, traditional NSAIDs non-selectively inhibit both cyclooxygenase-1 (COX-1), which has a protective role in the gastrointestinal tract, and cyclooxygenase-2 (COX-2), which is upregulated during inflammation.[12] This lack of selectivity is responsible for the significant gastrointestinal side effects associated with their use.[8]

Mechanism of Action: Pyrazole derivatives were instrumental in developing the first class of selective COX-2 inhibitors. These drugs selectively bind to and inhibit the COX-2 enzyme, which is responsible for converting arachidonic acid into prostaglandins—key mediators of pain and inflammation.[13][14] By sparing COX-1 at therapeutic concentrations, these agents significantly reduce the risk of gastric ulcers.[12]

Case Study: Celecoxib (Celebrex®) Celecoxib is a diaryl-substituted pyrazole that stands as a landmark example of successful pyrazole-based drug design.[13] Its polar sulfonamide side chain binds to a hydrophilic pocket near the active site of the COX-2 enzyme, an interaction that is sterically hindered in the narrower active site of COX-1.[12] This structural difference is the basis for its ~10-20 fold selectivity for COX-2.[12] This selectivity allows Celecoxib to provide potent analgesic and anti-inflammatory effects for conditions like osteoarthritis and rheumatoid arthritis while minimizing gastrointestinal toxicity.[8][12][13]

Signaling Pathway Visualization

Caption: Selective inhibition of the COX-2 pathway by Celecoxib.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a common method to determine the inhibitory potential of a pyrazole compound against purified COX-2 enzyme.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reconstitute purified human recombinant COX-2 enzyme in the reaction buffer to a working concentration (e.g., 100 U/mL).

-

Prepare a solution of Arachidonic Acid (substrate) in ethanol.

-

Prepare a solution of ADHP (10-acetyl-3,7-dihydroxyphenoxazine), a fluorogenic probe, in DMSO.

-

Prepare serial dilutions of the test pyrazole compound and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control in DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 80 µL of reaction buffer.

-

Add 10 µL of the test compound dilution (or DMSO for vehicle control).

-

Add 10 µL of the COX-2 enzyme solution.

-

Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a 20 µL mixture of Arachidonic Acid and ADHP.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity (e.g., excitation 535 nm, emission 590 nm) kinetically over 10-20 minutes. The rate of increase in fluorescence is proportional to the COX-2 activity (peroxidase function).

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

2.2 Anticancer Agents: Targeting Aberrant Cell Signaling

The pyrazole scaffold is a highly versatile framework for developing anticancer agents, particularly as inhibitors of protein kinases, which are often dysregulated in cancer.[3][15]

Mechanisms of Action:

-

Kinase Inhibition: Many pyrazole derivatives are designed to compete with ATP for the binding site of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and PI3K/AKT.[16][17] By blocking these kinases, the compounds inhibit downstream signaling pathways that control cell proliferation, survival, and angiogenesis.[16]

-

Induction of Apoptosis and Cell Cycle Arrest: Beyond direct kinase inhibition, pyrazole compounds can induce programmed cell death (apoptosis) and halt the cell cycle.[18] For instance, Celecoxib has demonstrated anticancer effects by activating pro-apoptotic molecules like CASP3 and CASP9 and downregulating anti-apoptotic proteins.[18]

-

Tubulin Polymerization Inhibition: Some novel pyrazole derivatives have been identified as inhibitors of tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest and cell death.[19]

Data Presentation: Inhibitory Activity of Representative Pyrazole Derivatives

| Compound Class | Target Kinase / Cell Line | IC50 Value (µM) | Reference |

| Pyrazolo[4,3-f]quinoline | Haspin Kinase | >90% inhibition @ 0.1 µM | [17] |

| Pyrazolo[1,5-a]pyrimidine | CDK2 | 10.05 (HepG2 cells) | [17] |

| Fused Pyrazole | EGFR | 0.06 | [16] |

| Fused Pyrazole | VEGFR-2 | 0.22 | [16] |

| 1H-Benzofuro[3,2-c]pyrazole | Tubulin Polymerization | 7.30 | [19] |

Caption: A simplified workflow for CNS drug discovery and preclinical testing.

2.5 Other Notable Therapeutic Successes

Erectile Dysfunction: PDE5 Inhibition

-

Case Study: Sildenafil (Viagra®): Sildenafil is a pyrazolo-pyrimidinone derivative, a fused heterocyclic system built upon the pyrazole core. [20][21]It is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5). [22]PDE5 is the enzyme responsible for degrading cGMP in the corpus cavernosum. By inhibiting PDE5, sildenafil increases cGMP levels, leading to prolonged smooth muscle relaxation, vasodilation, and penile erection. Antiviral Applications

-

The pyrazole scaffold has demonstrated a broad range of antiviral activities. [23]Derivatives have shown efficacy against various viruses, including vaccinia virus, Newcastle disease virus, and Tobacco Mosaic Virus (TMV). [24][25][26]More recently, hydroxyquinoline-pyrazole hybrids have been investigated as potential antiviral agents against a range of coronaviruses, including SARS-CoV-2. [27]

Part 3: Conclusion and Future Directions

The pyrazole scaffold is unequivocally a cornerstone of modern medicinal chemistry, with its fingerprints on a diverse array of approved and investigational drugs. [4][10]Its synthetic tractability, metabolic stability, and capacity for versatile molecular interactions ensure its continued relevance in drug discovery.

The future of pyrazole-based therapeutics is bright and will likely be shaped by several key trends:

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously (e.g., dual COX/5-LOX inhibitors or dual EGFR/VEGFR inhibitors) holds promise for treating complex diseases like cancer and inflammation with improved efficacy and reduced potential for resistance. [8][16]* AI and Machine Learning: The use of artificial intelligence in drug design will accelerate the identification of novel pyrazole derivatives with optimized activity and safety profiles, potentially reducing development timelines. [8]* Targeted Delivery: Conjugating pyrazole-based drugs to targeting moieties or encapsulating them in nanocarriers could enhance their delivery to specific tissues (e.g., tumors), maximizing efficacy while minimizing systemic side effects.

The journey of pyrazole compounds, from the anti-inflammatory efficacy of Celecoxib to the cautionary tale of Rimonabant, provides invaluable insights for the drug development community. It highlights a path of immense therapeutic potential, tempered by the crucial need for rigorous scientific validation and a deep understanding of biological causality. As we continue to unravel the complexities of disease, the versatile pyrazole scaffold will undoubtedly remain an essential tool in the hands of scientists striving to create the medicines of tomorrow.

References

- 1. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ilkogretim-online.org [ilkogretim-online.org]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Celecoxib - Wikipedia [en.wikipedia.org]

- 13. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 18. ClinPGx [clinpgx.org]

- 19. mdpi.com [mdpi.com]

- 20. Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sulphonated graphene oxide catalyzed continuous flow synthesis of pyrazolo pyrimidinones, sildenafil and other PDE-5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 24. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Pyrazolone Nucleus: A Versatile Scaffold in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Legacy of a Simple Heterocycle

First synthesized in 1883 by Ludwig Knorr, the pyrazolone nucleus represents one of the oldest and most enduring scaffolds in medicinal chemistry.[1][2] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms and a carbonyl group, forms the core of a vast array of therapeutic agents.[1] Its journey began with the discovery of Antipyrine's analgesic and antipyretic properties, sparking over a century of research that has cemented the pyrazolone motif as a "privileged structure" in drug design.[2]

From foundational non-steroidal anti-inflammatory drugs (NSAIDs) like Phenylbutazone to modern neuroprotective agents like Edaravone, pyrazolone derivatives have demonstrated a remarkable spectrum of pharmacological activities.[1][3] These include anti-inflammatory, analgesic, anticancer, antimicrobial, antioxidant, and anticonvulsant effects.[2][4][5] The scaffold's synthetic tractability and its ability to be readily functionalized at multiple positions allow chemists to finely tune its physicochemical and pharmacokinetic properties, enabling interaction with a wide variety of biological targets. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships of key pyrazolone derivatives, offering insights for researchers in the field of drug development.

Core Synthesis Strategies: Building the Pyrazolone Scaffold

The foundational method for constructing the pyrazolone ring is the Knorr Pyrazolone Synthesis . This robust and versatile condensation reaction has been the cornerstone of pyrazolone chemistry for over a century.

The classical Knorr synthesis involves the cyclocondensation of a β-ketoester with a hydrazine derivative, typically under acidic or thermal conditions.[5][6] The reaction proceeds through the initial formation of a hydrazone intermediate from the reaction between the hydrazine and the more reactive ketone carbonyl of the β-ketoester. This is followed by an intramolecular nucleophilic attack by the second nitrogen atom onto the ester carbonyl, leading to cyclization and subsequent elimination of an alcohol to yield the final pyrazolone ring.[6] This process is highly efficient due to the formation of a stable, aromatic-like pyrazolone product.[6]

Modern synthetic chemistry has introduced numerous enhancements to this classical method, including the use of microwave irradiation to accelerate reaction times and improve yields, often under solvent-free conditions.[7] Furthermore, the true versatility of the pyrazolone scaffold lies in the subsequent functionalization at the C4 position. The active methylene group at C4 is readily susceptible to condensation reactions, such as the Knoevenagel condensation with various aldehydes, allowing for the introduction of a diverse range of substituents and the generation of extensive chemical libraries for screening.[8][9]

Major Pharmacological Activities and Mechanisms of Action

The pyrazolone scaffold's privileged status is derived from its broad and potent biological activities across several therapeutic areas.

Anti-inflammatory and Analgesic Activity

Historically, this is the most recognized activity of pyrazolone derivatives. Many first-generation NSAIDs, such as Antipyrine and Phenylbutazone, are based on this core.[1] The primary mechanism for their anti-inflammatory, analgesic, and antipyretic effects is the inhibition of cyclooxygenase (COX) enzymes.[10]

Mechanism: Selective COX-2 Inhibition

The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[11] While COX-1 is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, COX-2 is induced at sites of inflammation.[11] The therapeutic goal is to selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to minimize gastrointestinal side effects.

The pyrazolone derivative Celecoxib is a cornerstone example of a selective COX-2 inhibitor.[10] Its chemical structure, a diaryl-substituted pyrazole, allows it to fit into the larger, more flexible active site of the COX-2 enzyme, while being too bulky for the narrower channel of the COX-1 active site.[11] This selective binding blocks the synthesis of pro-inflammatory prostaglandins (like PGE2), leading to the alleviation of inflammation and pain.[10][11]

Anticancer Activity

A major focus of modern research is the development of pyrazolone derivatives as anticancer agents. These compounds have shown efficacy against a multitude of cancer cell lines, including lung, breast, and colon cancer, through diverse mechanisms of action.[4][12]

Mechanisms and Structure-Activity Relationship (SAR)

The anticancer effects of pyrazolones are not tied to a single mechanism. Different derivatives have been shown to act as:

-

Kinase Inhibitors: Many pyrazoles inhibit protein kinases crucial for cancer cell proliferation and survival, such as EGFR, VEGFR-2, and CDK2.[4][12]

-

Tubulin Polymerization Inhibitors: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]

-

Apoptosis Inducers: Numerous pyrazolone compounds have been shown to trigger programmed cell death in cancer cells.

-

DNA Binding Agents: Certain derivatives can interact with the minor groove of DNA, disrupting replication and transcription.[4]

Structure-activity relationship studies are crucial for optimizing anticancer potency. Key findings indicate that:

-

Substitutions on the N1 and C3 phenyl rings are critical. Electron-withdrawing groups (e.g., halogens, CF3) or electron-donating groups (e.g., methoxy) can significantly modulate activity depending on the target.[4][6]

-

The nature of the substituent at the C4 position dramatically influences cytotoxicity.

-

Hybrid molecules, combining the pyrazolone scaffold with other pharmacophores like benzothiazole or indole, have yielded compounds with potent activity against multiple cancer cell lines.[4][12]

The following table summarizes the cytotoxic activity of selected pyrazolone derivatives against the A549 human lung adenocarcinoma cell line, demonstrating the potential of this scaffold.

| Compound Class | Specific Derivative | IC₅₀ (µM) vs. A549 Cells | Reference Compound (IC₅₀, µM) | Reference |

| Pyrazole-Indole Hybrid | Compound 33 | < 23.7 | Doxorubicin (24.7-64.8) | [12] |

| Pyrazole Benzothiazole Hybrid | Compound 25 | 3.17 - 6.77 | Axitinib | [4] |

| Benzodioxole Thiosemicarbazone | Compound 5 | 10.67 | - | |

| Pyrazole-Carboxamide | Compound 2 | 220.20 | Etoposide |

Note: IC₅₀ is the half-maximal inhibitory concentration. Values are presented for comparative purposes and were determined under different experimental conditions.

Neuroprotective Activity

The pyrazolone derivative Edaravone is a clinically approved drug for treating amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[4] Its primary mechanism is that of a potent free radical scavenger.

Mechanism: Free Radical Scavenging

During events like an ischemic stroke, a surge in reactive oxygen species (ROS) and other free radicals causes significant oxidative stress, leading to neuronal cell death.[4] Edaravone, being amphiphilic, can effectively operate in both aqueous and lipid environments to neutralize these damaging species. It readily donates an electron to scavenge both water-soluble and lipid-soluble peroxyl radicals, thereby inhibiting the lipid peroxidation chain reaction that damages cell membranes.[4] The anionic form of Edaravone is particularly reactive towards hydroxyl radicals.[3] This antioxidant action mitigates oxidative damage and reduces inflammation in neuronal tissues, providing a significant neuroprotective effect.[4]

Antimicrobial Activity

Pyrazolone derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungal pathogens.[2][3]

Mechanism and Structure-Activity Relationship (SAR)

The exact antimicrobial mechanism can vary, but it is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. SAR studies have revealed that:

-

The presence of a free carbothiohydrazide moiety can confer potent activity.[3]

-

Substitutions on the phenyl rings with halogen atoms often enhance antibacterial and antifungal effects.

-

The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell walls.

The table below presents the Minimum Inhibitory Concentration (MIC) values for representative pyrazolone derivatives against common pathogens.

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) | Reference |

| Compound 21a | 62.5 | 125 | 2.9 | 7.8 | [3] |

| Compound 3 | - | 0.25 | - | - | [5] |

| Compound 2 | - | - | - | 1 | [5] |

| Chloramphenicol | >125 | >125 | - | - | |

| Clotrimazole | - | - | >7.8 | >7.8 |

Note: MIC is the Minimum Inhibitory Concentration required to inhibit visible growth. Lower values indicate higher potency.

Key Experimental Protocol: In Vitro COX-2 Inhibition Assay

Evaluating the potency and selectivity of new pyrazolone derivatives as anti-inflammatory agents is a critical step in the drug discovery process. The following is a representative protocol for an in vitro assay to determine a compound's inhibitory activity against the COX-2 enzyme.

Objective: To determine the IC₅₀ value of a test pyrazolone derivative against human recombinant COX-2.

Principle: This assay measures the peroxidase activity of the COX enzyme. The initial cyclooxygenase reaction converts arachidonic acid to the unstable intermediate Prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to PGH2. This peroxidase activity is measured colorimetrically or fluorometrically by monitoring the oxidation of a probe, which is proportional to the amount of prostanoid produced. An inhibitor will reduce the rate of this reaction.

Materials:

-

Human Recombinant COX-2 Enzyme

-

COX Assay Buffer

-

Heme Cofactor

-

Arachidonic Acid (Substrate)

-

COX Probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Test Pyrazolone Derivative (dissolved in DMSO)

-

Reference Inhibitor (e.g., Celecoxib)

-

96-well microplate

-

Plate reader capable of measuring absorbance or fluorescence

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a series of dilutions of the test pyrazolone derivative and the reference inhibitor (Celecoxib) in DMSO. Further dilute these to the final desired 10X concentrations in COX Assay Buffer.

-

Prepare the COX-2 enzyme solution by diluting the stock enzyme in cold assay buffer containing the heme cofactor. Keep this solution on ice.

-

-

Assay Setup:

-

To the wells of a 96-well plate, add the assay buffer.

-

Add 10 µL of the diluted test inhibitor, reference inhibitor, or vehicle (DMSO) to the appropriate wells (e.g., "Sample," "Inhibitor Control," and "Enzyme Control").

-

Add the diluted COX-2 enzyme solution to all wells except the "background" wells.

-

-

Inhibitor Pre-incubation:

-

Incubate the plate for a defined period (e.g., 15 minutes) at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts. Time-dependent inhibition is common, so this step is critical.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid substrate to all wells. It is crucial to add the substrate to all wells as simultaneously as possible, for instance, by using a multichannel pipette.

-

-

Detection:

-

Immediately place the plate in a plate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).

-

Measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance (e.g., 590 nm) kinetically over 5-10 minutes.

-

-

Data Analysis:

-

Determine the rate (slope) of the reaction for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control (vehicle).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

Future Perspectives and Conclusion

The pyrazolone scaffold, from its early beginnings as an analgesic, has evolved into a cornerstone of modern medicinal chemistry. Its synthetic accessibility and electronic properties make it an ideal starting point for generating diverse compound libraries targeting a wide array of diseases.

Current research continues to push the boundaries of its application. The development of pyrazolone-based hybrids, which combine the pyrazolone core with other known pharmacophores, is a particularly promising strategy for developing multi-target drugs, especially in the field of oncology.[4][10] Furthermore, exploring novel substitutions and fused-ring systems will undoubtedly unlock new biological activities and refine the selectivity profiles of existing ones. As challenges like drug resistance and the need for more selective, less toxic therapies intensify, the versatile and venerable pyrazolone nucleus is poised to remain a critical and highly fruitful area of investigation for drug discovery professionals for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]